Cas no 783284-17-3 ((1H-Benzimidazol-2-ylmethoxy)acetic Acid)
(1H-Benzimidazol-2-ylmethoxy)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-((1H-Benzo[d]imidazol-2-yl)methoxy)acetic acid
- (1H-Benzimidazol-2-ylmethoxy)acetic acid
- (1H-benzoimidazol-2-ylmethoxy)-acetic acid
- 2-(1H-benzimidazol-2-ylmethoxy)acetic acid
- 2-(benzimidazol-2-ylmethoxy)acetic acid
- AC1LCPTS
- AG-H-14320
- Maybridge3_004844
- Oprea1_274376
- (1H-Benzimidazol-2-ylmethoxy)acetic Acid
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- MDL: MFCD02180512
- Inchi: 1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
- InChI Key: QQCDVGPTWGIYAK-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)CC1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 206.06900
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 75.21000
- LogP: 1.16410
(1H-Benzimidazol-2-ylmethoxy)acetic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1H-Benzimidazol-2-ylmethoxy)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H999830-50mg |
(1H-Benzimidazol-2-ylmethoxy)acetic Acid |
783284-17-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H999830-100mg |
(1H-Benzimidazol-2-ylmethoxy)acetic Acid |
783284-17-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H999830-500mg |
(1H-Benzimidazol-2-ylmethoxy)acetic Acid |
783284-17-3 | 500mg |
$ 135.00 | 2022-06-04 | ||
| Fluorochem | 028961-250mg |
1 H -Benzoimidazol-2-ylmethoxy)-acetic acid |
783284-17-3 | 95% | 250mg |
£80.00 | 2022-02-28 | |
| Fluorochem | 028961-5g |
1 H -Benzoimidazol-2-ylmethoxy)-acetic acid |
783284-17-3 | 95% | 5g |
£372.00 | 2022-02-28 | |
| Chemenu | CM303878-1g |
2-((1H-Benzo[d]imidazol-2-yl)methoxy)acetic acid |
783284-17-3 | 95% | 1g |
$302 | 2021-06-17 | |
| eNovation Chemicals LLC | Y1244602-1g |
(1H-BENZIMIDAZOL-2-YLMETHOXY)ACETIC ACID |
783284-17-3 | 95% | 1g |
$165 | 2024-06-07 | |
| Chemenu | CM303878-1g |
2-((1H-Benzo[d]imidazol-2-yl)methoxy)acetic acid |
783284-17-3 | 95% | 1g |
$104 | 2024-07-23 | |
| abcr | AB215075-1 g |
(1H-Benzimidazol-2-ylmethoxy)acetic acid; 95% |
783284-17-3 | 1 g |
€179.70 | 2023-07-20 | ||
| Enamine | EN300-242048-0.05g |
2-[(1H-1,3-benzodiazol-2-yl)methoxy]acetic acid |
783284-17-3 | 95% | 0.05g |
$468.0 | 2024-06-19 |
(1H-Benzimidazol-2-ylmethoxy)acetic Acid Suppliers
(1H-Benzimidazol-2-ylmethoxy)acetic Acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on (1H-Benzimidazol-2-ylmethoxy)acetic Acid
Introduction to (1H-Benzimidazol-2-ylmethoxy)acetic Acid (CAS No. 783284-17-3)
(1H-Benzimidazol-2-ylmethoxy)acetic Acid, with the CAS number 783284-17-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a benzimidazole core substituted with a methoxyacetic acid moiety, has garnered attention due to its potential applications in drug discovery and molecular biology research. The benzimidazole scaffold is well-known for its versatility in medicinal chemistry, often serving as a key structural component in various therapeutic agents. The introduction of the methoxyacetic acid group introduces additional functionality, making this compound a promising candidate for further investigation.
The benzimidazole ring system is characterized by its aromaticity and ability to form stable complexes with biological targets. This property has been exploited in the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The methoxyacetic acid side chain provides a site for further chemical modification, allowing for the synthesis of derivatives with tailored biological activities. This flexibility makes (1H-Benzimidazol-2-ylmethoxy)acetic Acid a valuable building block for the design of novel therapeutic molecules.
Recent research has highlighted the importance of benzimidazole derivatives in the development of targeted therapies. For instance, studies have demonstrated the efficacy of benzimidazole-based compounds in inhibiting specific enzymes and receptors involved in disease pathways. The presence of the methoxyacetic acid group in (1H-Benzimidazol-2-ylmethoxy)acetic Acid may enhance its binding affinity and selectivity, making it an attractive candidate for further optimization.
In addition to its potential as a drug candidate, (1H-Benzimidazol-2-ylmethoxy)acetic Acid may find applications in biochemical research. The benzimidazole moiety can interact with various biomolecules, including proteins and nucleic acids, making it useful for developing probes and inhibitors for biochemical assays. The methoxyacetic acid group can also be utilized for covalent labeling or conjugation to other molecules, facilitating the study of protein-protein interactions and cellular signaling pathways.
The synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzimidazole precursors and methoxyacetic acid derivatives. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, making it more accessible for research purposes.
One of the most compelling aspects of (1H-Benzimidazol-2-ylmethoxy)acetic Acid is its potential to serve as a lead compound for drug discovery. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced pharmacological properties. The benzimidazole core provides a scaffold that can be modified to improve solubility, metabolic stability, and target specificity. The methoxyacetic acid group offers additional opportunities for functionalization, allowing for the creation of a diverse library of compounds for screening.
The growing interest in personalized medicine has also spurred research into novel molecular entities like (1H-Benzimidazol-2-ylmethoxy)acetic Acid. By understanding the structural features that contribute to biological activity, researchers can design compounds that are tailored to individual patient needs. This approach holds promise for treating complex diseases such as cancer and neurodegenerative disorders, where traditional therapies often fall short.
In conclusion, (1H-Benzimidazol-2-ylmethoxy)acetic Acid (CAS No. 783284-17-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure combines the favorable properties of benzimidazole derivatives with additional functionality provided by the methoxyacetic acid group. This compound has the potential to serve as a lead molecule for drug development and a tool for biochemical research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.
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